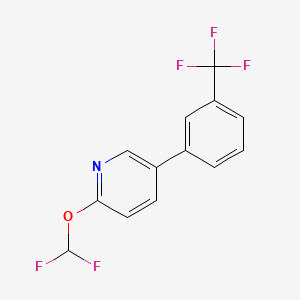

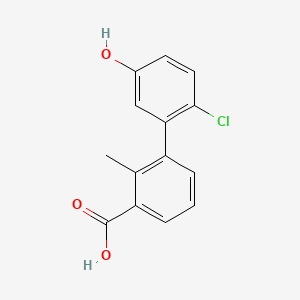

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

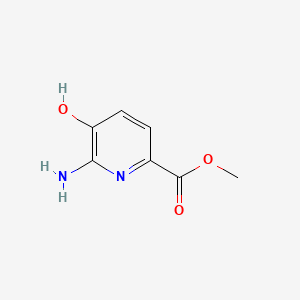

The compound “2-Chloro-5-hydroxyphenylglycine” or CHPG is an agonist of the metabotropic glutamate receptors, specific for mGluR5 . It is capable of directly potentiating the depolarization of hippocampal CA1 neurons induced through NMDA administration .

Molecular Structure Analysis

The molecular structure of CHPG, characterized by its chloro and hydroxy substitutions on the phenylglycine backbone, plays a crucial role in its selective receptor activity. The configuration of CHPG facilitates its interaction with mGlu5 receptors.

科学的研究の応用

-

Antioxidant Activity

- Field : Organic Chemistry

- Application : A series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and their antioxidant activity was screened .

- Method : The compounds were synthesized and their antioxidant activity was tested using the DPPH radical scavenging method and reducing power assay .

- Results : A number of compounds were identified as potent antioxidants. For instance, the antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one was tested to be 1.5 times higher than that of ascorbic acid .

-

Neuroscience

- Field : Neuroscience

- Application : 2-Chloro-5-hydroxyphenylglycine or CHPG is an agonist of the metabotropic glutamate receptors, specific for mGluR5 .

- Method : It is capable of directly potentiating the depolarization of hippocampal CA1 neurons induced through NMDA administration .

- Results : This compound has shown potential in neuroscience research, particularly in studies related to the function of glutamate receptors .

将来の方向性

特性

IUPAC Name |

3-(2-chloro-5-hydroxyphenyl)-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-8-10(3-2-4-11(8)14(17)18)12-7-9(16)5-6-13(12)15/h2-7,16H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXZFFSKUCRXOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80690468 |

Source

|

| Record name | 2'-Chloro-5'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid | |

CAS RN |

1261946-22-8 |

Source

|

| Record name | 2'-Chloro-5'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B577617.png)

![2-Thienyl[3-(trimethoxysilyl)propyl] sulfide](/img/structure/B577620.png)

![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B577621.png)

![[3,3'-Bipyridin]-4-amine](/img/structure/B577632.png)